Benzofuran-3(2H)-one (CAS: 7169-34-8), also known as 3-Coumaranone, is a bicyclic heterocyclic ketone. Its core value in both industrial and research settings stems from the reactivity of the C2 methylene group, which is activated by the adjacent carbonyl. This feature makes it a preferred precursor for a range of condensation reactions, most notably in the synthesis of aurones and related substituted benzofuran derivatives. Its rigid benzofuran scaffold is frequently incorporated into more complex, high-value molecules with applications in medicinal chemistry and materials science.
Procurement decisions require careful consideration of chemical structure, as seemingly minor changes lead to vastly different outcomes. Substituting Benzofuran-3(2H)-one with its isomer, 2(3H)-benzofuranone, is not viable; the latter is a lactone, lacking the activated methylene group essential for the characteristic condensation chemistry of the 3-keto isomer. Similarly, replacing it with the carbocyclic analog, indan-1-one or indan-2-one, eliminates the influence of the heterocyclic oxygen atom, altering the electronic properties, ring strain, and ultimately the reactivity profile in key synthetic transformations. [1] This makes 3-Coumaranone a specific, non-generic reagent for synthetic routes that depend on its unique combination of a benzofuran core and an adjacent, reactive ketone.
Benzofuran-3(2H)-one demonstrates superior utility in condensation reactions with challenging electrophiles where common ketones are not viable substitutes. In a study on the synthesis of acyl-aurones, Benzofuran-3(2H)-one was shown to condense efficiently with electrophilic α,β-dicarbonyl compounds under microwave irradiation using a clay catalyst, affording yields of up to 82%. [1] The authors specifically note that simpler ketones do not typically condense under these conditions, highlighting the unique reactivity of the 3-coumaranone scaffold.
| Evidence Dimension | Reaction Yield |
| Target Compound Data | Up to 82% yield with α,β-dicarbonyl compounds. |
| Comparator Or Baseline | Simple ketones (e.g., cyclohexanone, acetone), which generally do not condense under the reported conditions. |
| Quantified Difference | Enables a reaction class not readily accessible with common, less electrophilic ketone substitutes. |
| Conditions | Solventless, clay-catalyzed condensation with dicarbonyl compounds under microwave irradiation. |
This enables the synthesis of complex tetrasubstituted aurones in good yields, a route unavailable when substituting with more common, less reactive ketones.
The value of Benzofuran-3(2H)-one extends beyond its reactivity to its role as a fundamental structural unit. In the synthesis of spirooxindoles, a class of compounds with significant pharmacological interest, 3-coumaranone serves as a key building block that is directly incorporated into the final product. [REFS-1, REFS-2] Multi-component reactions involving isatins, amino acids, and a dipolarophile often utilize olefinic derivatives of 3-coumaranone to construct the complex spirocyclic framework. This is not a simple chemical transformation but the direct integration of the benzofuranone core into a high-value molecular architecture.
| Evidence Dimension | Structural Contribution |
| Target Compound Data | Provides the complete benzofuranone moiety to the final spirooxindole product. |
| Comparator Or Baseline | Generic ketones (e.g., cyclohexanone) or acyclic ketones, which cannot provide the fused heterocyclic ring system. |
| Quantified Difference | Qualitative but absolute: provides a structural feature that alternative simple ketones cannot. |
| Conditions | Multi-component 1,3-dipolar cycloaddition reactions for spirooxindole synthesis. |
For constructing specific spiro[benzofuran-oxindole] systems, this exact compound is required as it forms a core part of the final, biologically relevant scaffold.
The utility of a building block is often defined by its compatibility with modern, high-efficiency synthetic methods like palladium-catalyzed cross-coupling. The benzofuranone scaffold has been shown to be compatible with these reactions, enabling further functionalization. For instance, related coumarin systems, which share the core heterocyclic ring, are extensively functionalized using Suzuki and Sonogashira couplings. [1] The stability of the benzofuranone core under these conditions allows for its use as a platform for building molecular complexity, a critical factor for procurement in process development and medicinal chemistry programs where such reactions are standard.
| Evidence Dimension | Reaction Compatibility |
| Target Compound Data | The benzofuranone core is stable and compatible with standard palladium-catalyzed cross-coupling conditions used for functionalization. |
| Comparator Or Baseline | Labile structures that may degrade or react under typical Pd-catalysis conditions (e.g., strong base, elevated temperature). |
| Quantified Difference | Not applicable (qualitative compatibility). |
| Conditions | Typical Suzuki, Heck, or Sonogashira reaction conditions (Pd catalyst, base, solvent, heat). |
This ensures the compound can be used as a stable platform in multi-step syntheses that rely on robust, widely-used catalytic C-C bond-forming reactions.
This compound is the right choice for the direct synthesis of aurones and their derivatives via condensation with aldehydes and dicarbonyls. Its specific reactivity enables access to these scaffolds, which are investigated for antioxidant, anticancer, and other pharmacological properties, under efficient conditions that are not feasible with generic ketone substitutes. [1]
For research programs targeting complex spiro-fused heterocycles, Benzofuran-3(2H)-one is an essential, non-substitutable building block. It provides the entire benzofuran moiety in multi-component reactions, enabling the creation of diverse libraries of pharmacologically relevant spirooxindoles for screening and lead optimization. [2]
When the synthetic plan involves building out complexity from a rigid heterocyclic core, this compound serves as a robust starting platform. Its compatibility with standard palladium-catalyzed reactions allows chemists to reliably introduce aryl, alkyl, and alkynyl groups at specific positions on derivatives, making it a valuable intermediate in multi-step synthetic campaigns. [3]
Irritant